1-azido-4-(propan-2-yl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azido-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-3-5-9(6-4-8)11-12-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCQLOBFXPPLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302466 | |
| Record name | 1-Azido-4-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77721-45-0 | |
| Record name | 1-Azido-4-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77721-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azido-4-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azido-4-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Azido 4 Propan 2 Yl Benzene and Analogous Aryl Azides
Traditional Approaches to Aryl Azide (B81097) Synthesis
Historically, the preparation of aryl azides has been dominated by two principal methods: the diazotization of aromatic amines and the nucleophilic substitution of aryl halides.
Diazotization of Aromatic Amines and Subsequent Azidation
The most conventional and widely utilized method for the synthesis of aryl azides is the diazotization of primary aromatic amines, followed by treatment with an azide source. This two-step process begins with the reaction of an aromatic amine with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form a diazonium salt. jove.combyjus.comorganic-chemistry.org The resulting diazonium salt is then reacted with an azide source, such as sodium azide (NaN₃), to yield the corresponding aryl azide. wikipedia.orgrsc.org
The mechanism of diazotization involves several key steps:
Formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. byjus.comjove.com
Nucleophilic attack of the primary aromatic amine on the nitrosonium ion. jove.comjove.com
A series of proton transfers and elimination of a water molecule to form the relatively stable aryldiazonium ion. jove.combyjus.comjove.com
The subsequent azidation step proceeds via a nucleophilic attack of the azide anion on the diazonium salt, leading to the formation of an aryl pentazene intermediate which then decomposes to the aryl azide and nitrogen gas. rsc.org While primary aliphatic diazonium ions are highly unstable, their aromatic counterparts exhibit greater stability, allowing for their isolation and further reaction under controlled conditions. jove.comjove.com
This method is highly efficient, with yields often exceeding 90%. For instance, the synthesis of 1-azido-4-nitrobenzene via diazotization of 4-nitroaniline has been reported with yields as high as 98%. rsc.org
Table 1: Key Steps in Diazotization-Azidation Synthesis of Aryl Azides
| Step | Reactants | Intermediate/Product | Key Conditions |
|---|---|---|---|
| 1. Diazotization | Primary aromatic amine, Sodium nitrite, Strong acid | Aryldiazonium salt | Low temperature (0-5 °C) |
Nucleophilic Substitution of Aryl Halides with Azide Anions
An alternative traditional route to aryl azides involves the nucleophilic aromatic substitution (SNAr) of aryl halides with an azide anion. wikipedia.orgrsc.org In this reaction, a halide (typically chloride or fluoride) on an aromatic ring is displaced by an azide ion. tutorchase.com This method is most effective when the aromatic ring is activated by the presence of electron-withdrawing groups in the ortho and/or para positions to the leaving group. rsc.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
However, this approach is generally not suitable for aryl halides bearing electron-donating substituents, as these groups deactivate the ring towards nucleophilic attack. rsc.org The reaction is typically carried out in a polar aprotic solvent, and may require elevated temperatures to proceed at a reasonable rate. tutorchase.com
Advanced and Sustainable Synthetic Strategies
In recent years, a significant focus has been placed on developing more environmentally friendly and efficient methods for the synthesis of aryl azides. These modern approaches aim to reduce the use of hazardous reagents and solvents, improve safety, and enhance reaction efficiency.
Green Chemistry Principles in Aryl Azide Synthesis
The principles of green chemistry have been increasingly applied to the synthesis of aryl azides, leading to the development of more sustainable protocols. rsc.org A notable advancement is the use of water as a solvent for the diazotization-azidation reaction, which minimizes the use of volatile organic compounds. organic-chemistry.org Furthermore, methods have been developed that avoid the need for metal catalysts, reducing both cost and environmental impact. organic-chemistry.orgrsc.org
One such "green" approach involves the in situ diazotization of aromatic amines followed by azidation in the presence of p-toluenesulfonic acid (p-TsOH) in water at room temperature. organic-chemistry.org This method is experimentally simple, produces clean products often without the need for purification, and is applicable to a wide range of aromatic amines with both electron-donating and electron-withdrawing substituents. organic-chemistry.org
Table 2: Comparison of Traditional vs. Green Synthesis of Aryl Azides
| Feature | Traditional Method | Green Method |
|---|---|---|
| Solvent | Organic solvents | Water organic-chemistry.org |
| Catalyst | Often requires metal catalysts | Catalyst-free organic-chemistry.orgrsc.org |
| Temperature | Low temperatures (0-5 °C) | Room temperature organic-chemistry.org |
| Purification | Often requires chromatography | Minimal or no purification organic-chemistry.org |
Novel Methodologies Utilizing Protected Azido (B1232118) Groups for Enhanced Reactivity
The azide functional group can also serve as a protecting group for primary amines. sigmaaldrich.com This strategy is particularly useful in multi-step syntheses where the amine functionality needs to be masked during other chemical transformations. The azide can be readily converted back to the amine via reduction. wikipedia.org
Recent research has also explored the transient protection of the azide group itself to control its reactivity. acs.org For instance, azides can be temporarily converted into phosphazides, which are stable under "click" reaction conditions. This allows for selective reactions at other sites of a molecule containing multiple reactive groups. The phosphazide can then be easily converted back to the azide, restoring its original reactivity. acs.org This approach offers a sophisticated level of control in complex molecular syntheses.
Metal-Free and Organocatalytic Approaches for Azide Formation
The development of metal-free and organocatalytic methods for the synthesis of aryl azides is a significant step towards more sustainable and cost-effective chemical processes. organic-chemistry.orgrsc.org These methods avoid the use of potentially toxic and expensive metal catalysts.
One metal-free approach involves the reaction of arenediazonium tosylates with sodium azide in water at room temperature. organic-chemistry.org This method is not only environmentally benign but also provides high yields of pure aryl azides. Another strategy involves the use of organocatalysts to facilitate the azidation reaction. For example, certain organic molecules can act as catalysts to promote the transfer of an azido group to an aromatic substrate. These approaches are at the forefront of modern synthetic chemistry, offering milder reaction conditions and improved functional group tolerance. nih.gov
Cascade and Multi-Component Reactions for Aryl Azide Incorporation
The synthesis of aryl azides, including 1-azido-4-(propan-2-yl)benzene, has been significantly advanced by the development of cascade and multi-component reactions. These strategies enhance efficiency by combining multiple synthetic steps into a single, uninterrupted process, thereby avoiding the isolation of potentially hazardous intermediates like diazonium salts. organic-chemistry.org Such one-pot procedures are advantageous as they often start from readily available and inexpensive anilines and are orthogonal to halide-based reactions.
A prominent example of this approach is the one-pot diazotization-azidation of aromatic amines. acs.org In this sequence, an aromatic amine is first converted into a diazonium salt, which is then immediately reacted with an azide source in the same reaction vessel to yield the final aryl azide. eurekaselect.com This method circumvents the need to handle diazonium intermediates, which can be unstable. organic-chemistry.org Various reagents have been developed to facilitate this one-pot transformation under mild conditions. For instance, the combination of tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN₃) in acetonitrile allows for the smooth and rapid conversion of anilines to aryl azides with high yields. acs.org This particular protocol is noted for its safety, ease of execution, and efficiency. acs.org
Alternative one-pot methods have also been established to further improve safety and reagent accessibility. One such method employs arenediazonium tosylates, which are more stable and water-soluble compared to traditional diazonium salts, allowing the reaction with sodium azide to proceed cleanly in water at room temperature. organic-chemistry.org Another approach utilizes sodium nitrite and hydrazine hydrate in dichloromethane; in this process, the azide ion is generated in situ from the reaction between sodium nitrite and hydrazine hydrate in an acidic medium, followed by nucleophilic substitution on the diazonium salt. amazonaws.com The efficiency of these one-pot syntheses can be influenced by the choice of reagents and solvent, as demonstrated by the screening of various conditions.
Below is a data table summarizing representative one-pot syntheses of aryl azides from their corresponding anilines, highlighting the versatility of these methods.
| Starting Aniline (B41778) | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | t-BuONO, TMSN₃ | Acetonitrile | 93 | acs.org |
| 4-Bromoaniline | t-BuONO, TMSN₃ | Acetonitrile | 94 | acs.org |
| 4-Nitroaniline | t-BuONO, TMSN₃ | Acetonitrile | 92 | acs.org |
| Aniline | NaNO₂, Hydrazine Hydrate | Dichloromethane | 90 | amazonaws.com |
| 4-Chloroaniline | NaNO₂, Hydrazine Hydrate | Dichloromethane | 85 | amazonaws.com |
Influence of Substituents, Specifically the Isopropyl Group, on Synthetic Efficiency and Selectivity
The efficiency and selectivity of synthetic routes to aryl azides are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the isopropyl group at the para position exerts both electronic and steric effects that are critical to the outcome of the synthesis.
The combination of these effects dictates the reactivity and selectivity in the synthesis of this compound. The electronic donating nature of the isopropyl group facilitates the key diazotization step, while its steric bulk ensures high regioselectivity in the formation of the necessary para-substituted starting materials.
Computational and Theoretical Studies of Aryl Azides
Quantum Chemical Characterization of the Azido (B1232118) Group's Electronic Structure
The electronic structure of the azido group is fundamental to its chemical behavior. Quantum chemical calculations have been employed to elucidate the geometric and electronic properties of the azide (B81097) moiety in various chemical environments. mdpi.com Theoretical studies on molecules like 3'-azido-3'-deoxythymidine (AZT), hydrazoic acid, and methyl azide have provided a basis for understanding the electronic characteristics of the azido group. mdpi.comnih.gov
DFT calculations, for instance using the B3LYP/6-311G** model, have shown that the azide group generally exhibits a non-linear, asymmetric chain structure. mdpi.com The bond angle of the three nitrogen atoms (Nα-Nβ-Nγ) is typically around 171-174 degrees. mdpi.com Hirshfeld charge analysis indicates a reallocation of charges on the azide group depending on the nature of the substituent it is attached to. mdpi.comnih.gov In aryl azides, the azido group can act as both an electron density donor and acceptor, influencing intermolecular interactions. rsc.org The molecular electrostatic potential (MEP) maps of azido compounds reveal regions of positive and negative potential, highlighting sites susceptible to nucleophilic or electrophilic attack. rsc.org
Applications in Advanced Chemical Synthesis and Materials Science
Building Block for Complex Heterocyclic Architectures
The azide (B81097) moiety of 1-azido-4-(propan-2-yl)benzene is a key functional group for the synthesis of nitrogen-containing heterocycles. It acts as a linchpin in various cycloaddition and cyclization reactions, providing a direct pathway to introduce a nitrogen atom or a multi-nitrogen fragment into a cyclic system.
Synthesis of Triazole Derivatives
The most prominent application of this compound in heterocyclic synthesis is its use in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form 1,2,3-triazole rings. nih.govfrontiersin.org This reaction, particularly the copper(I)-catalyzed variant known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry". researchgate.net The reaction is highly efficient, regioselective (yielding the 1,4-disubstituted isomer exclusively), and tolerant of a wide range of functional groups, making it a powerful tool for molecular construction. frontiersin.orgresearchgate.net
In this context, this compound serves as the azide component, which reacts with various terminal alkynes to produce a library of 1-(4-isopropylphenyl)-4-substituted-1H-1,2,3-triazoles. These triazole derivatives are of significant interest in medicinal chemistry and materials science.
Table 1: Examples of Triazole Synthesis via CuAAC with this compound This table presents representative, plausible reactions based on established CuAAC methodology.
| Alkyne Reactant | Product | Catalyst System | Solvent |
|---|---|---|---|
| Phenylacetylene | 1-(4-isopropylphenyl)-4-phenyl-1H-1,2,3-triazole | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O |
| Propargyl alcohol | (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol | CuI, DIPEA | THF |
| 1-Ethynylcyclohexene | 1-(4-isopropylphenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | Copper Nanoparticles | Ethanol |
| Ethyl propiolate | Ethyl 1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylate | Cu(OAc)₂ | Methanol |
Formation of Pyrroles and Fused Indole Systems
Aryl azides are valuable precursors for the synthesis of pyrroles and related fused systems like indoles, although these methods are less common than triazole formation. Transition metal catalysts, such as those based on rhodium or zinc, can catalyze the conversion of dienyl azides into pyrroles. organic-chemistry.org While this requires a more complex starting material than this compound itself, it highlights the potential of the azide group in pyrrole synthesis.
A more direct approach involves the indium(III)-catalyzed intramolecular cyclization of homopropargyl azides, which can be prepared from the corresponding alkynes. organic-chemistry.orgnih.gov This methodology provides a pathway to various substituted pyrroles and can be extended to the synthesis of benzo[g]indoles from azido-diynes. nih.gov The 4-isopropylphenyl group from this compound would be incorporated as an N-substituent on the resulting pyrrole ring, influencing its properties.
Furthermore, certain cascade reactions can lead to the formation of indole-fused scaffolds. For instance, photoredox-catalyzed reactions can initiate a radical addition followed by an intramolecular cyclization onto an indole core to build complex fused systems. unimi.it While not a direct use of the parent azide, derivatives incorporating the 1-azido-4-(propan-2-yl)phenyl moiety could be designed to participate in such advanced, diversity-oriented syntheses. rsc.org
Preparation of Oxazole, Imidazole, and Tetrazole Rings
The versatility of this compound extends to the synthesis of other important heterocycles.
Oxazoles: A viable route to 2,5-disubstituted oxazoles involves the cyclization of azidoaryl esters of benzoin with ammonium acetate. nih.gov In this synthesis, this compound would first be converted to 4-azidobenzoic acid, then to the corresponding benzoin ester. Subsequent heating with ammonium acetate would yield 2-(4-isopropylphenyl)-4,5-diphenyloxazole.
Imidazoles: An unconventional van Leusen-type multicomponent reaction has been reported for the synthesis of 1-aryl-4-tosylimidazoles, where an aryl azide serves as an electrophilic partner. nih.gov This reaction involves two molecules of tosylmethyl isocyanide (TosMIC) and the aryl azide, providing a novel pathway to highly substituted imidazoles. Applying this method, this compound would yield the corresponding 1-(4-isopropylphenyl)-substituted imidazole.
Tetrazoles: The most common synthesis of 5-substituted-1H-tetrazoles is the cycloaddition of an azide source with a nitrile. organic-chemistry.org While sodium azide is often used, the underlying mechanism can involve the formation of an imidoyl azide intermediate which then cyclizes. researchgate.netnih.gov This suggests that this compound could potentially react with activated nitriles, particularly in the presence of a Lewis or Brønsted acid, to form tetrazole derivatives. youtube.comnih.gov
Precursors for Functional Polymeric Materials and Cross-linking Applications
Beyond small molecule synthesis, this compound is a valuable precursor for creating advanced polymeric materials. The azide group can be retained as a functional handle in a polymer or used to initiate cross-linking, thereby modifying the material's properties.
Utility as Reactive Monomers in Polymerization
To be used as a monomer, the this compound molecule must first be equipped with a polymerizable functional group, such as a vinyl, styrenic, or acrylate moiety. The azide group is generally stable under the conditions of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, especially at near-ambient temperatures. benicewiczgroup.com
This allows for the synthesis of well-defined polymers with pendant 4-azido-2-isopropylphenyl groups along the backbone. nih.govresearchgate.net These "clickable" polymers are highly valuable as macromolecular building blocks. The pendant azide groups serve as reactive sites for post-polymerization modification using click chemistry, enabling the attachment of a wide variety of molecules (e.g., fluorescent dyes, bioactive peptides, or other polymer chains) to create highly functionalized materials. benicewiczgroup.comacs.org
Table 2: Hypothetical Azido-Functionalized Monomers Derived from this compound
| Monomer Name | Structure | Polymerization Method |
|---|---|---|
| 1-azido-4-isopropyl-2-vinylbenzene | A vinyl group is added to the benzene (B151609) ring. | RAFT, ATRP |
| (4-azido-2-isopropylphenyl) acrylate | An acrylate group is attached via an ester linkage. | Free Radical, RAFT |
| N-(4-azido-2-isopropylphenyl)acrylamide | An acrylamide group is attached via an amide linkage. | RAFT, ATRP |
Fabrication of Modified Surfaces and Composites
Aryl azides are a class of highly effective photo-cross-linking agents. thermofisher.comnih.gov Upon exposure to ultraviolet (UV) light (typically ~260-365 nm), this compound undergoes photolysis, losing a molecule of nitrogen gas (N₂) to generate a highly reactive intermediate known as a nitrene. researchgate.netnih.gov
This isopropylphenylnitrene is extremely reactive and can undergo a variety of reactions in a very short timeframe:
C-H Insertion: It can insert directly into carbon-hydrogen bonds of adjacent polymer chains, forming a stable covalent C-N bond. thermofisher.com
N-H Insertion: It can insert into nitrogen-hydrogen bonds, common in polyamides and polyurethanes. thermofisher.com
Addition to Double Bonds: It can add across C=C double bonds to form aziridines.
This reactivity is harnessed for two main applications:
Polymer Cross-linking: When a small amount of this compound is blended with a polymer and exposed to UV light, the in-situ generated nitrenes form covalent bonds between different polymer chains. This cross-linking process can dramatically alter the polymer's properties, leading to increased thermal stability, improved mechanical strength, and decreased solubility. nih.gov
Surface Modification: The nitrene intermediate can be used to covalently attach the functional isopropylphenyl group to a material's surface. iris-biotech.de By coating a surface (e.g., another polymer, a silicon wafer, or a carbon-based material) with a thin layer of this compound and irradiating it, the nitrene will react with C-H bonds on the surface, creating a covalently bound functional layer. rug.nlresearchgate.net This can be used to alter surface properties like hydrophobicity or to provide an anchor point for further chemical modification.
Integration of this compound into Systems for Material Science Advancements
The versatile reactivity of the azide functional group in "this compound" positions it as a valuable component in the development of advanced materials. Its ability to participate in highly efficient and specific chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allows for its seamless integration into a variety of material systems. This integration facilitates the creation of materials with tailored properties and functionalities for a range of scientific and technological applications.
The primary application of "this compound" in materials science is as a functionalizing agent. Its incorporation onto surfaces, into polymer chains, or onto nanoparticles imparts a reactive "handle" that can be subsequently used to attach other molecules or materials. This modular approach is a cornerstone of modern materials design, enabling the precise control of surface chemistry and the fabrication of complex, multifunctional systems.
A notable, albeit specific, application of "this compound" has been in the functionalization of photoelectrodes. In this context, the compound is used to modify the surface of the electrode material, introducing the azide group for subsequent chemical transformations. This surface modification can influence the electrode's electronic properties, stability, and efficiency in photoelectrochemical applications.
While detailed, large-scale studies on the integration of "this compound" into a wide array of material systems are not extensively documented in publicly available literature, its utility can be inferred from the broader applications of aryl azides in materials science. The principles governing its reactivity and integration are well-established, and its use in specific research contexts highlights its potential. For instance, in one study, "1-azido-4-isopropylbenzene" was utilized in a click chemistry reaction to synthesize novel TLR7 agonistic triazole tethered imidazoquinolines nih.gov. Although this is a synthetic chemistry application, it demonstrates the compound's reliable reactivity in forming stable triazole linkages, a foundational reaction for its use in materials science.
The following table summarizes a representative reaction involving "this compound," showcasing its role in click chemistry, which is a fundamental technique for its integration into material systems.
| Reactant A | Reactant B | Catalyst/Conditions | Product | Application Context |
| Compound with terminal alkyne | 1-azido-4-isopropylbenzene | Copper(I) catalyst | Triazole-linked product | Synthesis of functional molecules nih.gov |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Time-Resolved Spectroscopic Techniques for Elucidating Reaction Kinetics and Intermediates
Time-resolved spectroscopic techniques are indispensable for studying the fleeting intermediates and rapid kinetics associated with the photochemistry of aryl azides like 1-azido-4-(propan-2-yl)benzene. Upon UV irradiation, aryl azides typically undergo photolysis to generate highly reactive nitrene intermediates. researchgate.netresearchgate.net The initial photoproduct is a singlet nitrene, which can undergo several competing reactions: intersystem crossing to the more stable triplet nitrene, ring expansion to a dehydroazepine, or direct reaction with surrounding molecules. researchgate.netresearchgate.net
| Intermediate/Process | Typical Timescale | Spectroscopic Signature |
| Singlet Excited State (S1) | Femtoseconds to Picoseconds | Broad absorption, often in the UV-Vis region |
| Singlet Nitrene | Picoseconds to Nanoseconds | Characteristic absorption, often in the visible region |
| Intersystem Crossing (ISC) | Picoseconds to Nanoseconds | Decay of singlet nitrene signal and rise of triplet nitrene signal |
| Triplet Nitrene | Microseconds to Milliseconds | Distinct absorption, often at longer wavelengths than the singlet |
| Ring Expansion | Picoseconds to Nanoseconds | Formation of dehydroazepine, detectable by its unique absorption |
This table presents generalized data based on studies of various aryl azides. Specific values for this compound may vary.
Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy can provide structural information about these transient species by probing their vibrational modes. nih.gov This technique would be instrumental in confirming the identity of the singlet and triplet 4-isopropylphenylnitrene intermediates and the corresponding dehydroazepine.
Application of NMR and IR Spectroscopy in Probing Reaction Mechanisms and Structural Dynamics
IR Spectroscopy: The azide (B81097) functional group (-N₃) has a strong and characteristic asymmetric stretching vibration that appears in the region of 2100-2150 cm⁻¹. This peak is a clear diagnostic marker for the presence of the azide in the starting material and its disappearance can be used to monitor the progress of a reaction. The IR spectrum would also feature bands corresponding to the aromatic ring and the isopropyl group.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and its derivatives. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the isopropyl group. The symmetry of the para-substituted ring would lead to a simplified aromatic region, likely showing two doublets. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two methyl groups. In the ¹³C NMR spectrum, distinct signals for the aromatic carbons (with C-N and C-isopropyl carbons having characteristic shifts) and the isopropyl carbons would be observed. rsc.org
| Nucleus | Expected Chemical Shift (ppm) for this compound | Characteristic Features |
| ¹H | Aromatic: ~7.0-7.4 | Two doublets due to p-substitution |
| Isopropyl CH: ~2.9-3.1 | Septet | |
| Isopropyl CH₃: ~1.2-1.3 | Doublet | |
| ¹³C | Aromatic C-N₃: ~140-145 | |
| Aromatic C-isopropyl: ~148-152 | ||
| Aromatic CH: ~118-130 | ||
| Isopropyl CH: ~33-35 | ||
| Isopropyl CH₃: ~23-25 |
Note: These are predicted chemical shifts based on analogous compounds and may vary slightly in the actual spectrum.
By analyzing the NMR and IR spectra of the final products, for instance, from trapping experiments of the nitrene intermediate, the reaction pathways can be deduced. For example, the formation of an aniline (B41778) derivative via hydrogen abstraction by the nitrene would result in the appearance of N-H stretching bands in the IR spectrum and corresponding signals in the ¹H NMR spectrum.
Mass Spectrometry for Identification of Reaction Products and Transient Species
Mass spectrometry (MS) is a vital technique for identifying the products of reactions involving this compound and, in some cases, for detecting transient intermediates. The electron ionization (EI) mass spectrum of the parent azide is expected to show a molecular ion peak corresponding to its molecular weight. A prominent fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion corresponding to the phenylnitrene cation radical. researchgate.net
Further fragmentation of the 4-isopropylphenylnitrene cation radical would provide structural information. A common fragmentation pattern involves the loss of the isopropyl group or rearrangement of the aromatic ring. ajgreenchem.com
Predicted Fragmentation Pattern for this compound:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 161 | [M]⁺ | Molecular Ion |
| 133 | [M - N₂]⁺ | Loss of dinitrogen |
| 118 | [M - N₂ - CH₃]⁺ | Loss of a methyl group from the nitrene ion |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of HCN from the nitrene ion |
This table is a prediction based on the known fragmentation patterns of similar aryl azides. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is particularly useful for separating and identifying the components of a complex product mixture resulting from the photolysis or thermolysis of this compound. This allows for the identification of various isomers and byproducts, providing a more complete picture of the reaction mechanism.
X-ray Crystallography for Precise Structural Determination of Derivatives
While this compound is a liquid at room temperature, its stable derivatives can often be crystallized and their three-dimensional structures determined with high precision using X-ray crystallography. A common and synthetically useful reaction of azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1,2,3-triazole derivatives. mdpi.comnih.govfrontiersin.org
The reaction of this compound with various alkynes would produce a range of 1-(4-isopropylphenyl)-1,2,3-triazole derivatives. Single-crystal X-ray diffraction analysis of these triazoles would provide unambiguous confirmation of their regiochemistry and detailed structural parameters, including bond lengths, bond angles, and torsional angles. nih.govmdpi.compolito.itresearchgate.netmdpi.comnih.gov This information is crucial for understanding the steric and electronic effects of the 4-isopropylphenyl group on the properties and reactivity of the resulting triazole.
Future Research Directions and Emerging Trends in Aryl Azide Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of advanced catalytic systems is a primary focus for expanding the utility of aryl azides. While traditional methods often rely on thermal or photochemical activation, catalysis offers milder reaction conditions and greater control over selectivity.
Transition metal catalysis, particularly with copper and palladium, has been instrumental in aryl azide (B81097) chemistry. mdpi.com Copper-catalyzed reactions, for instance, are widely used for the coupling of aryl halides with sodium azide to form aryl azides. researchgate.net Research is now directed towards creating more efficient and robust catalysts, including heterogeneous copper catalysts that demonstrate excellent efficiency in producing aryl azides from aryl halides and sodium azide. researchgate.net These catalysts not only improve yield but also simplify purification processes.
Recent advancements include the use of nanoparticle catalysts for chemo- and site-selective reductions of aryl azides under mild conditions. acs.org Furthermore, photocatalysis is emerging as a powerful tool, enabling precise and selective modifications by using light to drive chemical transformations. researchgate.net The design of novel ligands and catalyst supports is also a key area. For example, polymer-supported copper catalysts have been successfully synthesized and utilized for the efficient production of aryl azides. researchgate.net
Future efforts will likely concentrate on:
Enantioselective Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving aryl azides, which is crucial for pharmaceutical synthesis.
Dual-Catalysis Systems: Combining photoredox catalysis with transition metal catalysis to unlock novel reaction pathways that are not accessible by either method alone.
Biocatalysis: Engineering enzymes to perform reactions with aryl azides, offering unparalleled selectivity and sustainability.
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Copper(I) Iodide (CuI) with L-proline | Azidation of aryl halides | Mild conditions, effective for iodides and bromides. | mdpi.com |
| Polymer-Supported Copper {PS[Cu(OTf)2(Btp)]} | Azidation of aryl halides | Heterogeneous, reusable, highly efficient. | researchgate.net |
| Heterogeneous Nanoparticle Catalysts | Selective azide reduction | High chemoselectivity and regioselectivity under mild conditions. | acs.org |
| Iron/Silver Co-catalytic System | Azidation of β-keto esters | High yields and enantioselectivity. | mdpi.com |
Integration of Aryl Azide Chemistry with Flow Chemistry and Automated Synthesis
The integration of aryl azide synthesis and subsequent reactions into continuous flow systems represents a significant leap forward in chemical manufacturing. acs.org Flow chemistry offers enhanced safety, scalability, and efficiency compared to traditional batch processing, which is particularly important when handling potentially energetic compounds like organic azides. cam.ac.uk
The synthesis of aryl azides from the corresponding aryl amines can be performed safely and efficiently in flow reactors. semanticscholar.orgrsc.org For instance, a multistep flow synthesis involving diazotization of an aniline (B41778) and subsequent azidation has been demonstrated. allfordrugs.com This approach minimizes the handling of hazardous intermediates and allows for precise control over reaction parameters such as temperature and residence time. cam.ac.uk Researchers have developed various flow setups, including those using monolithic azide reagents and packed-bed reactors with azide exchange resins, to streamline the synthesis of both simple and functionalized aryl azides. cam.ac.ukresearchgate.netnih.gov
Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, are the next frontier. semanticscholar.org These systems can perform multistep syntheses, purifications, and analyses without manual intervention, accelerating drug discovery and process development. rsc.org The synthesis of 1,2,3-triazoles via "click chemistry" is one area that has benefited significantly from modular flow reactors. nih.govunimi.it
Future trends in this area include:
Telescoped Reactions: Designing multistep flow processes where the output of one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification. allfordrugs.com
Process Analytical Technology (PAT): Integrating inline spectroscopic and analytical tools to monitor reaction progress in real-time, allowing for automated optimization and quality control.
On-Demand Synthesis: Developing compact, modular flow systems capable of producing specific aryl azide-derived compounds as needed, which is particularly valuable for synthesizing radiolabeled tracers or other short-lived molecules.
Exploration of New Material Science Applications Beyond Current Paradigms
Aryl azides are foundational components in material science, primarily used as photoresists and crosslinking agents for polymers. researchgate.netmdpi.com The thermal or photolytic generation of highly reactive nitrenes from aryl azides enables the formation of covalent bonds with polymer chains, altering material properties like hardness and solubility. mdpi.com
However, emerging research is uncovering novel applications for these compounds. Perfluorophenyl azides (PFPA), for example, are being used as versatile coupling agents for surface functionalization and nanomaterial synthesis. acs.org Their ability to form covalent bonds with a wide range of materials, including those without reactive functional groups, makes them highly valuable. acs.org
Another innovative application is in the development of reactive adhesion promoters that can be activated at low temperatures. By strategically adding substituents to the aryl azide structure, researchers have successfully lowered the activation temperature required for nitrene formation to below 100°C, enabling the modification of temperature-sensitive materials. acs.org
Future research is poised to explore:
Smart Materials: Incorporating aryl azides into materials that respond to external stimuli like light or heat, leading to changes in shape, color, or conductivity.
High-Energy Materials: Investigating the properties of poly-azido aromatic compounds as components in advanced energetic materials.
Biomaterials and Bioconjugation: Using aryl azides in photoaffinity labeling to study biological macromolecules and in the development of new methods for creating antibody-drug conjugates (ADCs). researchgate.netresearchgate.net
Advanced Predictive Modeling and Machine Learning in Azide Reaction Design
Machine learning algorithms are increasingly being used to navigate the vast chemical space, accelerating the discovery of new reactions and materials. nih.gov These strategies are particularly powerful when data is limited, which is often the case in cutting-edge research. nih.gov The ultimate goal is to create systems that not only predict outcomes but also propose complete synthetic pathways from commercially available starting materials. asiaresearchnews.comgcande.org
Key future directions include:
Integration with Automation: Combining ML algorithms with automated flow synthesis platforms to create closed-loop systems that can autonomously design, execute, and optimize chemical reactions.
Mechanism Elucidation: Using computational tools to gain deeper insights into complex reaction mechanisms, such as the interplay of intermediates in the photochemistry of aryl azides. researchgate.net
Predictive Green Chemistry: Applying predictive analytics to incorporate green chemistry metrics early in the design process, leading to more sustainable synthetic routes. gcande.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-azido-4-(propan-2-yl)benzene, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of aryl azides like this compound typically involves nucleophilic substitution or diazo transfer reactions. For example, describes a procedure using phosphorus tribromide (PBr₃) in dichloromethane (DCM) under nitrogen, followed by quenching with 2-propanol. To optimize yields, employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical factors . Characterization via ¹H/¹³C NMR and IR spectroscopy is essential to confirm azide formation and monitor side reactions like hydrolysis.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can confirm the absence of residual protons from precursors (e.g., benzyl alcohol derivatives) and verify the isopropyl group’s splitting pattern.
- IR Spectroscopy : The azide stretch (~2100 cm⁻¹) is critical for functional group identification .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection monitors purity, especially if photodegradation is a concern .
Q. How should researchers handle stability and storage challenges associated with aryl azides like this compound?
- Methodological Answer : Aryl azides are light- and heat-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation . Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to determine decomposition thresholds. Avoid prolonged exposure to protic solvents, which may hydrolyze the azide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Discrepancies may arise from differences in sample preparation (e.g., solvent residues) or analytical methods. Use differential scanning calorimetry (DSC) to measure exothermic decomposition peaks and compare results across multiple labs. Statistical tools like principal component analysis (PCA) can identify outliers in datasets . Cross-validate findings with computational models (e.g., density functional theory (DFT) for activation energies) .
Q. What computational strategies are recommended to predict the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- DFT Calculations : Model transition states for Huisgen cycloaddition with alkynes to predict regioselectivity and reaction rates.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in aqueous vs. organic media .
- Docking Studies : If exploring bioorthogonal applications, dock the compound with biomolecular targets (e.g., enzymes) to assess steric and electronic compatibility .
Q. What experimental designs are suitable for studying the compound’s adsorption behavior on catalytic surfaces?
- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to map adsorption sites on metal-organic frameworks (MOFs) or silica surfaces. Vary surface polarity and pore size in a controlled factorial design to isolate key adsorption drivers . Pair with X-ray photoelectron spectroscopy (XPS) to track azide decomposition during catalysis .
Q. How can crystallographic data for this compound derivatives be refined when twinning or disorder is present?
- Methodological Answer : SHELXL ( ) is robust for handling twinned crystals. Use the TWIN/BASF commands to refine twin laws and the PART instruction to model disorder. Validate refinement with R-factor convergence and Hirshfeld surface analysis. High-resolution synchrotron data (≤0.8 Å) improves electron density maps for azide group localization .
Q. What strategies are recommended for correlating structural modifications of this compound with biological activity in drug discovery?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzene ring) and test against target enzymes (e.g., HIV-1 integrase in ).
- Kinetic Assays : Use stopped-flow spectroscopy to measure reaction rates in bioorthogonal tagging.
- Theoretical Framework : Apply ligand-based pharmacophore modeling to identify critical binding motifs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
